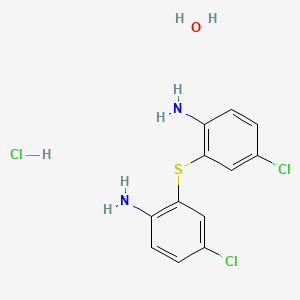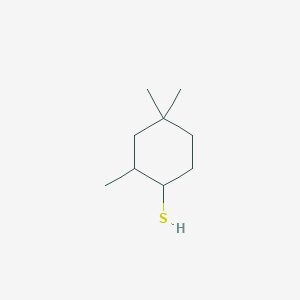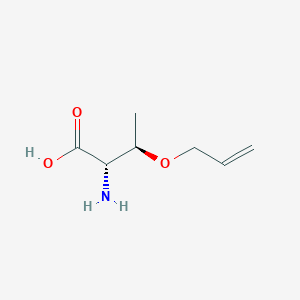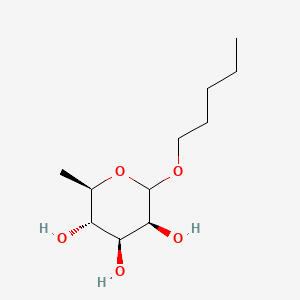
2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a naphthyridine core, a piperidine ring, and a chlorinated pyrimidine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrimidine, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Naphthyridine Core Synthesis: The naphthyridine core can be constructed using condensation reactions involving suitable precursors like 2-aminopyridine and β-ketoesters.
Coupling Reactions: The final step involves coupling the chlorinated pyrimidine, piperidine, and naphthyridine moieties using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions could target the nitrogen atoms in the heterocyclic rings.
Substitution: The chlorine atom on the pyrimidine ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrimidine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-quinoline
- 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-isoquinoline
Uniqueness
The uniqueness of 2-(1-(6-Chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl)-1,8-naphthyridine lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds.
属性
分子式 |
C19H20ClN5 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
2-[1-(6-chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C19H20ClN5/c1-12-17(20)22-13(2)23-19(12)25-10-7-14(8-11-25)16-6-5-15-4-3-9-21-18(15)24-16/h3-6,9,14H,7-8,10-11H2,1-2H3 |
InChI 键 |
DEOATLIOSSKIJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N=C1Cl)C)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13331889.png)


![tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13331901.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one](/img/structure/B13331912.png)
amine](/img/structure/B13331915.png)

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
